molecular formula C18H10N2O5 B2585848 2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 42388-17-0

2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B2585848
CAS No.: 42388-17-0
M. Wt: 334.287
InChI Key: PFYZFEVHUABGSS-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a benzo[de]isoquinoline core with a 4-hydroxyphenyl group at the imide nitrogen (position 2) and a nitro substituent at position 6. This structure combines electron-donating (hydroxyl) and electron-withdrawing (nitro) groups, which influence its photophysical and chemical reactivity.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O5/c21-11-6-4-10(5-7-11)19-17(22)13-3-1-2-12-15(20(24)25)9-8-14(16(12)13)18(19)23/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYZFEVHUABGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)C4=CC=C(C=C4)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzaldehydes with amines under acidic conditions, followed by nitration and hydroxylation reactions . For example, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes to enhance yield and selectivity. Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are widely used due to their efficiency and mild reaction conditions . These methods allow for the large-scale production of isoquinoline derivatives with high purity.

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that derivatives of benzoisoquinoline compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the induction of oxidative stress .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Certain derivatives have demonstrated activity against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Neuroprotective Effects : Compounds within this class have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases. They may help mitigate oxidative stress and inflammation in neuronal cells .

Material Science Applications

  • Organic Photovoltaics : The unique electronic properties of 2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione make it a candidate for use in organic photovoltaic devices. Its ability to act as a light-harvesting material can improve the efficiency of solar cells .
  • Fluorescent Probes : The compound's fluorescence properties allow it to function as a probe in biochemical assays. It can be used to track biological processes or detect specific biomolecules .

Environmental Science Applications

  • Pollutant Degradation : Due to its reactive nature, derivatives of this compound are being studied for their ability to degrade environmental pollutants, particularly in water treatment applications. They can facilitate the breakdown of harmful substances through oxidative reactions .
  • Sensor Development : The chemical structure enables the development of sensors for detecting heavy metals or other toxic substances in environmental samples. This application is crucial for monitoring pollution levels and ensuring safety in ecosystems .

Case Study 1: Anticancer Activity

A study conducted on various substituted naphthalimides, including this compound, revealed that certain derivatives exhibited potent anticancer activity against human cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Organic Photovoltaics

Research on organic photovoltaic materials highlighted the efficiency increase when incorporating benzoisoquinoline derivatives into the active layer of solar cells. This study demonstrated improved charge transport properties and overall device performance .

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to alterations in cellular processes . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Key Properties Applications/Findings References
Target Compound : 2-(4-Hydroxyphenyl)-6-nitro-... - 4-Hydroxyphenyl (N-imide)
- NO₂ (C-6)
Predicted: Moderate solubility, fluorescence modulated by pH/metal ions Potential sensor or bioactive agent N/A
NI3 : 6-(Allylamino)-2-(2-(dimethylamino)ethyl)-... - Allylamino (C-6)
- N,N-dimethylaminoethyl (N-imide)
Solvatochromic fluorescence; pH-sensitive Fluorescent monomer for polymers, metal ion detection
NI4 : 2-allyl-6-((2-(dimethylamino)ethyl)amino)-... - Allyl (N-imide)
- N,N-dimethylaminoethyl (C-6)
Enhanced metal ion selectivity vs. NI3 Styrene copolymer for sensor materials
CAS 57037-95-3 : 2-(4-Aminophenyl)-6-nitro-... - 4-Aminophenyl (N-imide)
- NO₂ (C-6)
Solid (mp >250°C); GHS precautionary warnings Intermediate in dye/pharma synthesis
Compound 20a-l () - Benzyl/biarylmethyl (C-6)
- Hydroxyl (N-imide)
Antiviral activity (varies with substituents) Antiviral lead compounds (e.g., 20a: 55% yield)

Key Observations:

Substituent Position: Naphthalimides with receptor groups (e.g., N,N-dimethylaminoethyl) at the imide nitrogen (NI3) exhibit distinct photophysical responses compared to those with substituents at C-4 (NI4). The target compound’s hydroxyphenyl group at N-imide may similarly influence proton or metal ion binding . C-6 nitro derivatives (e.g., CAS 57037-95-3) show stability challenges due to nitro group reactivity, whereas hydroxyl or amino groups improve biocompatibility .

Functional Group Effects: Hydroxyl vs. Amino: Hydroxyl groups (target compound) offer stronger hydrogen bonding but lower basicity than amino groups (CAS 57037-95-3), affecting solubility and interaction with biological targets .

Biological Activity: Hydroxyethyl-substituted naphthalimides () exhibit antifungal activity (45–55% yields), suggesting the target compound’s hydroxyl group may confer similar bioactivity .

Synthesis Complexity :

  • Bromo or nitro substituents at C-6 (e.g., ) require multi-step syntheses, while hydroxyl groups () are introduced via straightforward alcohol-amine condensations .

Biological Activity

2-(4-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as a derivative of benzoisoquinoline, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a hydroxyl group and a nitro group, contributing to its pharmacological properties. This article explores its biological activity, including antitumor, anti-inflammatory, and antibacterial effects, supported by various studies and data.

Chemical Structure

The molecular formula of this compound is C18H10N2O5C_{18}H_{10}N_{2}O_{5}. The structural representation is crucial for understanding its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of benzoisoquinoline exhibit a range of biological activities. Below are the primary areas of activity associated with this compound:

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. It has been shown to inhibit cancer cell proliferation through multiple mechanisms:

  • Induction of Apoptosis : The compound triggers programmed cell death in various cancer cell lines.
  • Inhibition of Cell Cycle Progression : It disrupts the cell cycle, particularly at the G2/M phase, leading to reduced cell division.

Case Study Example : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability (IC50 value of approximately 10 µM) after 48 hours of exposure .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines : It reduces the production of cytokines such as TNF-alpha and IL-6.
  • Suppression of NF-kB Activation : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which is crucial in inflammation.

Research Findings : In vitro studies demonstrated that treatment with the compound resulted in a 60% reduction in IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages .

Antibacterial Activity

Preliminary investigations suggest that this compound possesses antibacterial properties:

  • Mechanism of Action : The compound disrupts bacterial cell membrane integrity and inhibits DNA synthesis.

Data Table : Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

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